molecular formula C13H11Br2NO2S B12436704 4-bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide

4-bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide

Cat. No.: B12436704
M. Wt: 405.11 g/mol
InChI Key: KFBOTNRVDJZFTE-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11Br2NO2S It is characterized by the presence of two bromine atoms, a sulfonamide group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 4-bromo-3-methylbenzenesulfonamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Sulfonamide Formation: The brominated intermediate is then reacted with an amine, such as aniline, under acidic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can interact with active sites of enzymes, while the bromine atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzenesulfonamide
  • 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-Bromo-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide is unique due to the presence of two bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

4-bromo-N-(4-bromo-3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Br2NO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3

InChI Key

KFBOTNRVDJZFTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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